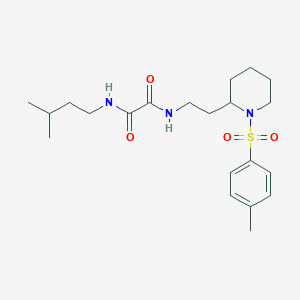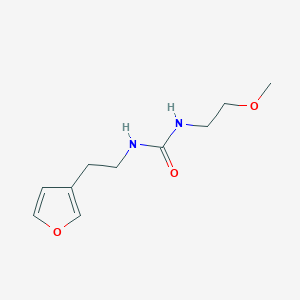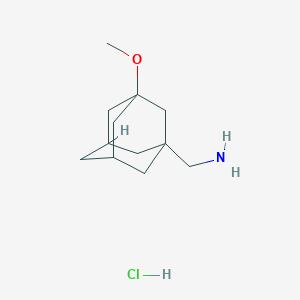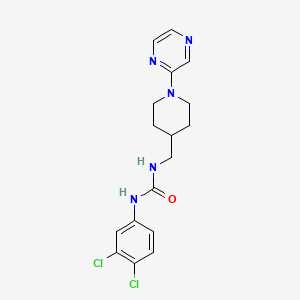
N-(3-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, commonly known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FMT belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.
Applications De Recherche Scientifique
Synthesis and Biological Activities
N-(3-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide belongs to a class of compounds with potential applications in various scientific research fields, including medicinal chemistry and material science. While direct studies on this specific compound are limited, research on closely related sulfonamide derivatives provides insights into the potential applications and significance of such molecules.
Antiproliferative Activities : Sulfonamide derivatives have been designed and synthesized, exhibiting in vitro antiproliferative activities against various cell lines, such as HeLa and C6. These compounds show promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, suggesting potential applications in cancer research and therapy (Mert et al., 2014).
Fluorescent Dyes and Probes : The synthesis of fluorescent dyes utilizing thioamide groups has been explored, leading to compounds that display fluorescence across a wide spectrum. These dyes, through specific molecular interactions and aggregation phenomena, suggest applications in developing fluorescent probes for biological and chemical sensing (Witalewska et al., 2019).
Catalysis : Research on crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 has demonstrated superior catalytic properties in synthesizing thiazole derivatives. This suggests potential applications in facilitating various chemical reactions, indicating the importance of sulfonamide derivatives in catalysis and material science (Shahbazi-Alavi et al., 2019).
Antimicrobial Activities : Various sulfonamide derivatives have been synthesized and tested for antimicrobial activities, showing effectiveness against a range of pathogens. This underscores the potential of such compounds in developing new antimicrobial agents, contributing to addressing antibiotic resistance challenges (Patel & Patel, 2010).
Drug Development and Pharmacological Studies : The structural modification and synthesis of sulfonamide derivatives for targeting specific biological receptors and pathways indicate their significant potential in drug development and pharmacological research. These compounds can be tailored to modulate various biological targets, offering pathways for new therapeutic strategies (Lang et al., 1999).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-25-13-5-7-14(8-6-13)27(23,24)21-17-20-15(10-26-17)16(22)19-12-4-2-3-11(18)9-12/h2-10H,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMLOHVSIJAGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2452244.png)





![Ethyl 3-[(but-2-ynoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2452253.png)
![N,N-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine](/img/structure/B2452255.png)
![2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid](/img/structure/B2452258.png)

![N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2452264.png)


